1H-Indole-3-dodecanol, 5-methoxy-
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Overview
Description
1H-Indole-3-dodecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-dodecanol, 5-methoxy- typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-dodecanol, 5-methoxy- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1H-Indole-3-dodecanol, 5-methoxy- has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 5-methoxy- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, modulating their activity and leading to diverse biological effects . The methoxy group and dodecanol chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with significant biological activities.
5-Methoxy-1H-indole-2,3-dione:
Properties
CAS No. |
651331-31-6 |
---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
12-(5-methoxy-1H-indol-3-yl)dodecan-1-ol |
InChI |
InChI=1S/C21H33NO2/c1-24-19-13-14-21-20(16-19)18(17-22-21)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3 |
InChI Key |
IAEMDHJUXPRWMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCO |
Origin of Product |
United States |
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